Divergent Biological Target Engagement: Antiviral Precursor vs. DAAO Inhibition
The target compound is the essential precursor to NCGC2955, a validated late-stage inhibitor of HCMV replication. In contrast, the parent 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2) functions as a direct DAAO inhibitor. The 4-chlorobenzyl substituent sterically and electronically precludes activity at DAAO while enabling the synthesis of amides with an entirely different biological profile, representing a functional target switch rather than a potency shift [1].
| Evidence Dimension | Primary Biological Target / Mechanism |
|---|---|
| Target Compound Data | Precursor to HCMV late-stage replication inhibitor (via amide formation) |
| Comparator Or Baseline | Parent acid (CAS 39793-31-2): Direct inhibitor of human DAAO (IC50 5.4 - 145 nM) |
| Quantified Difference | Target switch; not applicable for numerical comparison as mechanisms differ |
| Conditions | Biochemical assay for DAAO [1]; HCMV pp28-luciferase reporter assay in HFFs for amide derivative [2] |
Why This Matters
This evidence confirms the compound occupies a unique chemical space, enabling antiviral research programs that cannot be initiated with the DAAO-inhibiting parent acid.
- [1] Smith, S. M., et al. (2009). The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno [3,2-b]pyrrole-5-carboxylic acid] and D-serine. Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930. View Source
- [2] Kapoor, A., et al. (2020). Validation and Characterization of Five Distinct Novel Inhibitors of Human Cytomegalovirus. Journal of Medicinal Chemistry, 63(8), 3896-3907. View Source
